ZD7288

Ion Channel Pharmacology HCN Channel Subtypes Electrophysiology

Researchers needing tonic, non-use-dependent I(f) blockade in cardiac or neuronal preparations require a validated, subtype-selective HCN blocker. ZD7288 delivers HCN1>HCN4 selectivity (IC50: 25.8±9.7 µM, HCN1) with non-use-dependent inhibition-ensuring consistent I(f) suppression across pacing frequencies. • 33±2% I(f) inhibition at 10 µM, non-use-dependent • Gold-standard probe for neuropathic pain models (CCI, SNI) • Wider dynamic range vs. cilobradine for conc.-response control • ≥98% purity (HPLC), hydrochloride salt Standard B2B shipping with documentation.

Molecular Formula C15H20N4
Molecular Weight 256.35 g/mol
Cat. No. B1198481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD7288
Synonyms4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride
ICI D2788
ICI-D2788
ZD 7288
ZD-7288
ZD7288
ZENECA ZD7288
Molecular FormulaC15H20N4
Molecular Weight256.35 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C
InChIInChI=1S/C15H20N4/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15/h6-11H,5H2,1-4H3
InChIKeyJABSKGQQWUDVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZD7288: Selective HCN Channel Blocker


N-ethyl-1,2-dimethyl-6-methylimino-N-phenylpyrimidin-4-amine (commonly referred to as ZD7288 or ICI D7288) is a synthetic pyrimidine derivative that functions as a selective antagonist of hyperpolarization-activated cyclic nucleotide-gated (HCN) cation channels [1]. These channels conduct the I(f) and I(h) currents critical for rhythmic activity in cardiac sinoatrial node cells and neuronal excitability, respectively [1]. ZD7288 is supplied as a hydrochloride salt (CAS 133059-99-1) and is widely employed as a pharmacological tool to dissect the roles of HCN1-4 isoforms in vitro and in vivo [2].

ZD7288 vs. Other HCN Blockers: Key Differences


Although ZD7288, ivabradine, cilobradine (DK-AH269), and zatebradine all target HCN channels, their distinct subtype selectivity profiles, use-dependent blocking mechanisms, and off-target effects preclude straightforward interchange. ZD7288 exhibits a non-use-dependent block that differs fundamentally from the use-dependent inhibition seen with zatebradine [1], and its selectivity for HCN1 over HCN4 contrasts with cilobradine's equipotent inhibition of these isoforms [2]. Furthermore, ZD7288 uniquely inhibits insulin secretion via exocytosis—an effect not observed with cilobradine—underscoring the risks of assuming functional equivalence [3]. The following evidence provides quantitative, comparator-based justification for selecting ZD7288 when specific experimental outcomes are required.

ZD7288: Head-to-Head Comparative Evidence


HCN1 Preferential Inhibition vs. Cilobradine

In a head-to-head automated electrophysiology assay using human HCN1 and HCN4 stably expressed in cell lines, ZD7288 exhibited greater selectivity for HCN1 over HCN4. In contrast, the HCN blocker DK-AH269 (cilobradine) demonstrated equipotent inhibition of both isoforms [1].

Ion Channel Pharmacology HCN Channel Subtypes Electrophysiology

Non-Use-Dependent Block vs. Zatebradine

ZD7288 inhibits hHCN1 channels in a non-use-dependent manner, whereas zatebradine requires channel activation to achieve block. Applying 10 µM ZD7288 for 7 minutes without activating hHCN1 resulted in 33±2% inhibition, a value similar to the 30±3% inhibition observed when channels were activated every 20 seconds. In contrast, zatebradine (10 µM) had no effect in the absence of activation but produced 92% block after 15 minutes of repetitive activation [1].

Ion Channel Gating Use-Dependent Block Pacemaker Mechanisms

Potency at HCN2: Cilobradine vs. ZD7288

Cilobradine (DK-AH269) is approximately 3 times more potent than ZD7288 in blocking mouse HCN2 (mHCN2) channels. At a concentration of 10 µM, cilobradine inhibited wild-type mHCN2 current by 86 ± 2% (n=5) . In contrast, the IC50 of ZD7288 for wild-type HCN1 channels is 25.8 ± 9.7 µM [1]. This potency difference must be considered when selecting a blocker for in vitro studies.

Ion Channel Pharmacology HCN2 Channel Potency Comparison

Off-Target Effect on Insulin Secretion vs. Cilobradine

In a study comparing HCN inhibitors in pancreatic beta-cells, ZD7288 significantly inhibited insulin secretion from both rat islets and MIN6 cells, an effect attributed to inhibition of exocytosis. In contrast, cilobradine did not affect insulin release from rat islets [1]. This indicates that ZD7288 possesses an additional, HCN-independent action on secretory mechanisms.

Beta-Cell Function Exocytosis Off-Target Effects

In Vivo Bradycardic Effect vs. Zatebradine

In an in vivo study comparing the hemodynamic effects of ZD7288, zatebradine, and propranolol in exercising beagles, ZD7288 demonstrated marked heart rate slowing properties with hemodynamic changes secondary to rate reduction. The bradycardic effect of ZD7288 was comparable to that of zatebradine, despite their chemical dissimilarity [1].

Cardiovascular Pharmacology Bradycardia In Vivo Hemodynamics

Neuropathic Pain Alleviation in Rodent Models

Perineural administration of ZD7288, a selective I(h) current inhibitor, significantly reduces mechanical allodynia in both acute postoperative and chronic neuropathic pain models in rats [1]. Additionally, intracerebroventricular injection of ZD7288 concurrently attenuates nociceptive and depression-like behaviors in spared nerve injury (SNI) rats, associated with increased GABA levels [2]. While comparative data for other HCN blockers in identical models are limited, ZD7288 is the most extensively validated compound for pain-related applications.

Neuropathic Pain Analgesia HCN Channels

ZD7288: Optimal Experimental Scenarios


Non-Use-Dependent Block for Cardiac Pacemaking

Utilize ZD7288 in sinoatrial node or Purkinje fiber preparations when tonic inhibition of I(f) is desired regardless of pacing frequency. The non-use-dependent block (33±2% inhibition at 10 µM without channel activation [1]) ensures consistent I(f) suppression even during irregular firing patterns, unlike use-dependent blockers such as zatebradine. In vivo, ZD7288 produces reliable bradycardia comparable to zatebradine [2], making it suitable for hemodynamic studies in anesthetized or exercising animal models.

Neuronal Excitability in HCN1-Enriched Circuits

Select ZD7288 for experiments where preferential inhibition of HCN1 over HCN4 is critical, such as in hippocampal interneurons or cortical pyramidal neurons where HCN1 predominates. The validated selectivity profile (HCN1 > HCN4) [1] provides a rationale for using ZD7288 over equipotent blockers like cilobradine (DK-AH269) when dissecting isoform-specific contributions to synaptic integration or rhythmogenesis.

Neuropathic Pain Model Validation

Employ ZD7288 as the gold-standard pharmacological probe in rodent models of neuropathic pain (e.g., CCI, SNI, postoperative pain) to confirm HCN channel involvement. Perineural ZD7288 reduces mechanical allodynia [1], while central administration alleviates both nociception and depression-like behaviors [2]. The extensive literature validating ZD7288 in pain models outweighs the limited in vivo characterization of newer HCN blockers.

Titratable HCN Inhibition for Electrophysiology

Choose ZD7288 when a less potent HCN blocker is advantageous, such as when establishing concentration-response curves or when partial inhibition is desired. With an IC50 of 25.8 ± 9.7 µM for HCN1 [1], ZD7288 offers a wider dynamic range compared to cilobradine (which is approximately 3-fold more potent [2]), allowing finer control over the degree of channel blockade in electrophysiological assays.

Technical Documentation Hub

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